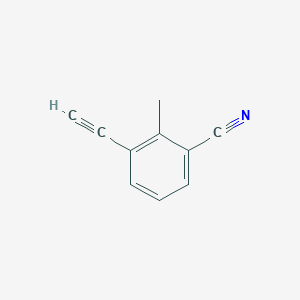![molecular formula C27H34N4O7S B2679607 4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-70-4](/img/structure/B2679607.png)
4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C27H34N4O7S and its molecular weight is 558.65. The purity is usually 95%.
BenchChem offers high-quality 4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Evaluation
Research involving derivatives similar to the specified compound has demonstrated valuable antibacterial properties. The synthesis of new derivatives incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities has led to compounds that exhibit significant antibacterial effects. These compounds are synthesized through a series of steps involving aralkyl/aryl carboxylic acids, resulting in structurally elucidated compounds through spectral data analysis. These studies underline the potential of such compounds in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Anticancer Agents
Another area of application involves the synthesis of derivatives for anticancer purposes. By incorporating various functional groups, researchers have developed compounds that show promise as anticancer agents. For instance, pro-apoptotic activities have been observed in certain derivatives, indicating their potential in cancer treatment strategies. Such studies typically involve the evaluation of these compounds against various cancer cell lines to determine their efficacy and potential as therapeutic agents (Ö. Yılmaz et al., 2015).
Anti-Inflammatory and Anti-Cancer Properties
Further research has introduced compounds synthesized from N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, showcasing anti-inflammatory and anticancer properties. This research signifies the broad spectrum of biological activities these compounds can exhibit, emphasizing their potential in pharmaceutical development (Madhavi Gangapuram & K. Redda, 2009).
Selective Serotonin Receptor Antagonists
Compounds derived from or related to 4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have also been evaluated as selective serotonin receptor antagonists. This application is crucial in the development of treatments for various neurological and psychiatric disorders, highlighting the compound's relevance in neuropsychopharmacology (Y. Liao et al., 2000).
Synthesis of Heterocyclic Compounds
The compound serves as a precursor or a part of the synthesis of heterocyclic compounds, which have wide-ranging applications in medicinal chemistry. These synthesized heterocyclic compounds often exhibit diverse biological activities, including antimicrobial, antitubercular, and various enzyme inhibitory activities. This broadens the compound's applicability in the discovery and development of new therapeutic agents (G. V. Suresh Kumar et al., 2013).
properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O7S/c1-5-35-22-16-20(17-23(36-6-2)24(22)37-7-3)26-29-30-27(38-26)28-25(32)19-8-10-21(11-9-19)39(33,34)31-14-12-18(4)13-15-31/h8-11,16-18H,5-7,12-15H2,1-4H3,(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCOVCIMNWSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

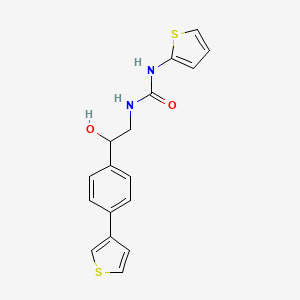

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-nitro-4-piperidin-1-ylbenzamide](/img/structure/B2679532.png)


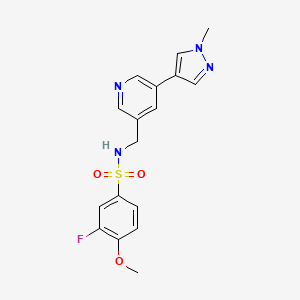
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate](/img/structure/B2679538.png)
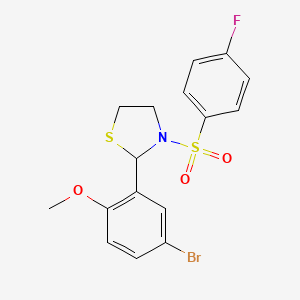
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2679540.png)
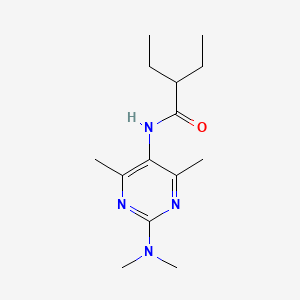
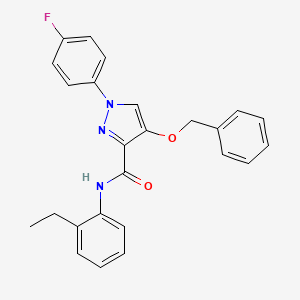
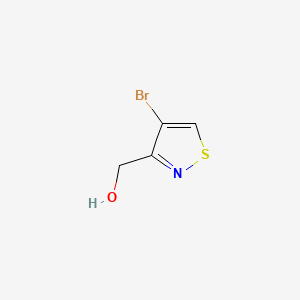
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide](/img/structure/B2679546.png)
